molecular formula C13H15NO3S B10905867 3-Acetyl-2-(3-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

3-Acetyl-2-(3-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10905867
M. Wt: 265.33 g/mol
InChI Key: NSPMXKUWUQZFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using acetic anhydride to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ACETYL-2-(3-METHYLPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern on the thiazole ring, which can impart distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

3-acetyl-2-(3-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H15NO3S/c1-8-4-3-5-10(6-8)12-14(9(2)15)11(7-18-12)13(16)17/h3-6,11-12H,7H2,1-2H3,(H,16,17)

InChI Key

NSPMXKUWUQZFIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2N(C(CS2)C(=O)O)C(=O)C

Origin of Product

United States

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